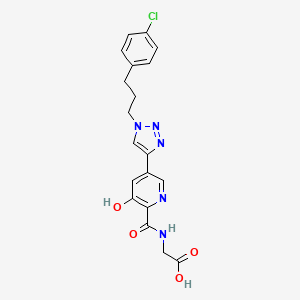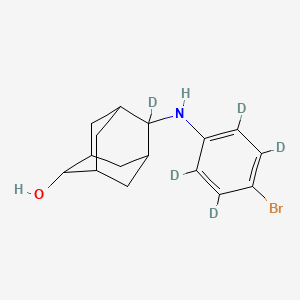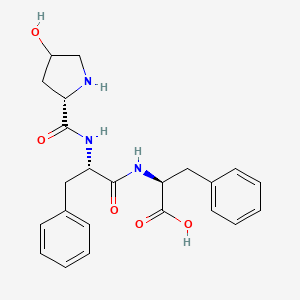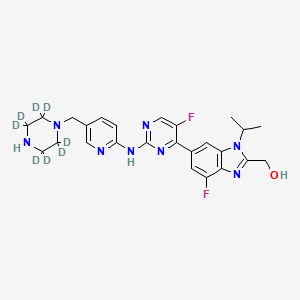
Abemaciclib metabolite M18-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abemaciclib metabolite M18-d8 is a deuterium-labeled version of Abemaciclib metabolite M18. Abemaciclib is a cyclin-dependent kinase inhibitor with antitumor activity, primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer . The metabolite M18 is one of the active metabolites formed during the hepatic metabolism of Abemaciclib .
Preparation Methods
The preparation of Abemaciclib metabolite M18-d8 involves the synthesis of Abemaciclib followed by its metabolic conversion to M18. The deuterium labeling is achieved by incorporating deuterium atoms into the molecular structure during the synthesis process. The industrial production of Abemaciclib involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired pharmacological properties . The specific reaction conditions and synthetic routes for the preparation of this compound are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Abemaciclib metabolite M18-d8 undergoes various chemical reactions, including oxidation, reduction, and hydroxylation . These reactions are primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 . Common reagents used in these reactions include oxidizing agents, reducing agents, and hydroxylating agents. The major products formed from these reactions include hydroxyabemaciclib, N-desethylabemaciclib, and other oxidative metabolites .
Scientific Research Applications
Abemaciclib metabolite M18-d8 has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways and pharmacokinetics of Abemaciclib . In biology and medicine, it is utilized to investigate the antitumor activity and mechanism of action of Abemaciclib and its metabolites . Additionally, this compound is employed in the design of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . In the pharmaceutical industry, it is used in the development of new therapeutic agents and in drug metabolism studies .
Mechanism of Action
The mechanism of action of Abemaciclib metabolite M18-d8 involves the inhibition of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) . These kinases play a crucial role in cell cycle regulation by promoting the transition from the G1 phase to the S phase. By inhibiting CDK4 and CDK6, this compound induces cell cycle arrest and inhibits the proliferation of cancer cells . The molecular targets of this compound include the retinoblastoma protein (Rb) and other cell cycle regulatory proteins .
Comparison with Similar Compounds
Abemaciclib metabolite M18-d8 is similar to other cyclin-dependent kinase inhibitors, such as Palbociclib and Ribociclib . it has unique properties that distinguish it from these compounds. Unlike Palbociclib and Ribociclib, Abemaciclib and its metabolites, including M18-d8, have shown higher potency and efficacy in inhibiting CDK4 and CDK6 . Additionally, this compound has a distinct metabolic profile and pharmacokinetic properties, which contribute to its therapeutic effectiveness . Similar compounds include N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and other oxidative metabolites of Abemaciclib .
Properties
Molecular Formula |
C25H28F2N8O |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[4-fluoro-6-[5-fluoro-2-[[5-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol |
InChI |
InChI=1S/C25H28F2N8O/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33)/i5D2,6D2,7D2,8D2 |
InChI Key |
YQMRQLBCUBZXEP-YEBVBAJPSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F)([2H])[2H])[2H] |
Canonical SMILES |
CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



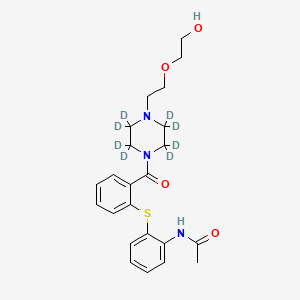
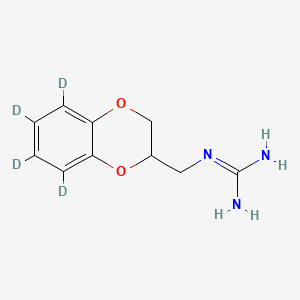
![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)
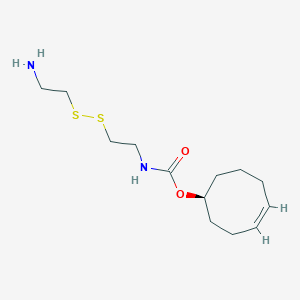



![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)
